molecular formula C24H24ClN5O3 B2655595 3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847179-04-8

3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2655595
CAS No.: 847179-04-8
M. Wt: 465.94
InChI Key: WREKYVNCWABDGR-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a purine-pyrimidine fused ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-chlorobenzyl chloride: This can be achieved by chlorination of toluene.

    Formation of 4-ethoxybenzylamine: This involves the reaction of 4-ethoxybenzaldehyde with ammonia.

    Cyclization and condensation reactions: These intermediates undergo cyclization and condensation reactions to form the purine-pyrimidine fused ring system.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or ethoxyphenyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s purine-pyrimidine structure allows it to mimic natural nucleotides, enabling it to bind to nucleotide-binding sites on proteins. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other purine and pyrimidine derivatives, such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Cytosine: A pyrimidine base also found in DNA and RNA.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Compared to these compounds, 3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its specific substitutions on the purine-pyrimidine scaffold, which confer distinct chemical and biological properties.

Properties

CAS No.

847179-04-8

Molecular Formula

C24H24ClN5O3

Molecular Weight

465.94

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24ClN5O3/c1-3-33-19-11-9-18(10-12-19)28-13-4-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-16-5-7-17(25)8-6-16/h5-12H,3-4,13-15H2,1-2H3

InChI Key

WREKYVNCWABDGR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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